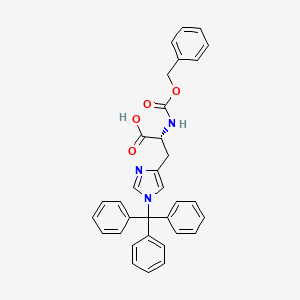
(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of benzyloxycarbonyl and difluoro groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the difluoro groups: The difluoro groups are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and final modifications: The Cbz protecting group is removed under mild acidic or hydrogenolytic conditions, and any final modifications are made to obtain the desired compound.
Industrial Production Methods
Industrial production of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the difluoro groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the difluoro groups can enhance the compound’s stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-{[(benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid: Lacks the difluoro groups, which may result in different reactivity and stability.
(2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4-methylpentanoic acid: Contains only one methyl group, which may affect its steric properties and reactivity.
Uniqueness
The presence of both benzyloxycarbonyl and difluoro groups in (2S)-2-{[(benzyloxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C15H19F2NO4 |
|---|---|
Poids moléculaire |
315.31 g/mol |
Nom IUPAC |
(2S)-5,5-difluoro-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,13(16)17)8-11(12(19)20)18-14(21)22-9-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
Clé InChI |
SYDODIRJNNMNRR-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
SMILES canonique |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)

![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)





![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)


